1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide
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Overview
Description
1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of two 2,3-dihydro-1,4-benzodioxin groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzene-1,4-dicarboxylic acid chloride. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and purity. This involves using high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor functions.
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the 2,3-dihydro-1,4-benzodioxin core but differ in their substituents.
Benzene-1,4-dicarboxamide derivatives: These compounds have the benzene-1,4-dicarboxamide core but with different substituents on the amide groups.
Uniqueness: 1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide is unique due to the presence of two 2,3-dihydro-1,4-benzodioxin groups, which can impart specific chemical and biological properties not found in other similar compounds. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
519019-13-7 |
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Molecular Formula |
C24H20N2O6 |
Molecular Weight |
432.4g/mol |
IUPAC Name |
1-N,4-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H20N2O6/c27-23(25-17-5-7-19-21(13-17)31-11-9-29-19)15-1-2-16(4-3-15)24(28)26-18-6-8-20-22(14-18)32-12-10-30-20/h1-8,13-14H,9-12H2,(H,25,27)(H,26,28) |
InChI Key |
HIAYUSFSIGYEEL-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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